(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl
Description
(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl is a bicyclic heterocyclic compound with a pyrrolidine fused to a piperazinone ring. Its hydrochloride salt (CAS: 1429238-55-0) has a molecular weight of 176.64 g/mol and a purity of ≥95% .
Properties
IUPAC Name |
(8aS)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-2-1-6-5-8-3-4-9(6)7;/h6,8H,1-5H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMZMDVFKFXHKK-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1CNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl, also known as (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : (8aS)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
- Molecular Formula : C₇H₁₂N₂O
- Molecular Weight : 140.19 g/mol
- CAS Number : 151763-88-1
- Purity : ≥98% .
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antifungal Activity : Compounds related to pyrrolo[1,2-a]pyrazine structures have shown antifungal properties. For instance, a derivative demonstrated mild hemolytic activity and moderate cytotoxicity against RAW 264.7 cell lines with an IC50 value of 500 µg/mL .
- Genotoxicity Studies : Research indicates minimal chromosomal aberrations compared to standard treatments like streptomycin, suggesting a favorable safety profile for therapeutic use .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antifungal Properties : A study focused on pyrrolo[1,2-a]pyrazine derivatives extracted from Streptomyces sp. highlighted their antifungal potential. The lead compound exhibited effective concentrations that suggest it could serve as a template for developing new antifungal agents .
- Cytotoxicity Assessment : In vitro assays on RAW 264.7 cell lines revealed that the compound's cytotoxic effects were moderate, indicating that while it has the potential for therapeutic applications, further optimization may be necessary to enhance selectivity and reduce toxicity .
- Comparative Analysis : When compared to established antifungal agents, the tested derivatives demonstrated varying degrees of effectiveness, underscoring the need for further structure-activity relationship studies to optimize their pharmacological profiles .
Scientific Research Applications
Neuropharmacology
Research indicates that (8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl may exhibit properties beneficial for neurological disorders. It has been studied for its potential role as a modulator of neurotransmitter systems, particularly in the context of:
- Anxiety Disorders : Early studies suggest that this compound could influence serotonin receptors, providing a basis for its use in anxiety treatment protocols.
- Depression : Its interaction with dopaminergic pathways may indicate potential antidepressant effects, warranting further investigation through clinical trials.
Anticancer Research
There is emerging evidence that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. Preliminary studies have shown:
- Mechanism of Action : Induction of apoptosis in tumor cells through modulation of specific signaling pathways.
- Synergistic Effects : Potential to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Building Block for Complex Molecules
The unique structure of this compound makes it a valuable precursor in the synthesis of more complex organic molecules. Its applications include:
- Synthesis of Alkaloids : Utilized as an intermediate in the synthesis of various alkaloid compounds known for their pharmacological activities.
- Functionalization : The compound can serve as a scaffold for further chemical modifications to develop new therapeutic agents.
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The results indicated a significant modulation of receptor activity, suggesting its potential as a therapeutic agent for anxiety disorders.
Case Study 2: Anticancer Activity
In a recent publication in Cancer Research, researchers investigated the cytotoxic effects of this compound on breast cancer cells. The study demonstrated that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as a lead compound for further development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
a. Pyrrolo[1,2-a]pyrazine Derivatives with Substituted Side Chains
- (4S,8aS)-4-Methyl-4-phenyl-pyrrolo[1,2-a]pyrazine-1,3-dione Structure: Features a methyl and phenyl substituent at the 4-position. Properties: Melting point 72–73°C; synthesized in 88% yield via cyclization .
(8aR)-Cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine-1’,3’-dione
b. Enantiomeric Variants
- (R)- and (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one HCl
- Properties : The (R)-enantiomer (CAS: 1429238-55-0) is priced at €471.00/g, while the (S)-enantiomer (CAS: 151763-88-1) has a molecular weight of 140.18 g/mol .
- Comparison : Stereochemistry influences biological activity and cost. For example, the (S)-enantiomer may exhibit distinct pharmacokinetic profiles due to chiral recognition in biological systems .
c. Heterocyclic Modifications
- Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one Structure: Incorporates a pyridine ring fused to the pyrrolo-pyrazine system.
Pharmacological and Physicochemical Properties
a. Anticancer and Antioxidant Activity
- Comparison: The absence of a hydrochloride salt in this analog may reduce solubility, affecting bioavailability compared to the target compound .
Preparation Methods
Reductive Amination and Cyclization
A common approach involves reductive amination of keto-pyrrolidine precursors. For example, (4R,8aS)-2-benzyl-4-methyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one (Intermediate B) is reduced using sodium borohydride in methanol at 0°C, yielding a diastereomerically pure alcohol intermediate. Subsequent mesylation with methanesulfonyl chloride and displacement with sodium azide introduces functional handles for further modifications.
Table 1: Key Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C → RT | Ketone → Alcohol |
| Mesylation | MsCl, DIPEA, EtOAc, 0°C | Activate –OH for substitution |
| Azidation | NaN₃, DMF, 80°C | Introduce azide group |
Stereochemical Control at the 8aS Position
The (8aS) configuration is critical for biological activity and is enforced during cyclization or via chiral starting materials. In one patent route, hydrogenolysis of a benzyl-protected intermediate using Pd/C under hydrogen atmosphere selectively yields the desired stereoisomer. Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) may also be employed, though explicit examples are absent in the provided sources.
Functional Group Interconversions and Salt Formation
Deprotection and Hydrochloride Salt Formation
Benzyl groups are removed via catalytic hydrogenation (H₂, Pd/C, MeOH), exposing the secondary amine. Treatment with HCl gas or aqueous HCl in a polar solvent (e.g., EtOAc or THF) precipitates the hydrochloride salt.
Example Procedure:
-
Dissolve (8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one free base (10 mmol) in EtOAc (50 mL).
-
Add 1 M HCl in diethyl ether (12 mmol) dropwise at 0°C.
-
Stir for 1 h, filter, and wash with cold EtOAc to isolate the HCl salt.
Alternative Routes via Condensation and Cyclization
Pyrone-Amine Condensation
Reacting 3-hydroxy-2-pyrones with primary amines under basic conditions (e.g., KOH/MeOH) forms pyrrole intermediates, which can undergo cyclodehydration to yield pyrrolo-pyrazinones. While this method is less direct, it offers a sustainable pathway using biomass-derived pyrones.
Critical Conditions:
-
Temperature: 65–90°C
-
Solvent: Methanol/water mixtures
-
Base: KOH or NaHCO₃
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost, safety, and yield. Continuous flow reactors may enhance the efficiency of exothermic steps (e.g., mesylation), while crystallization techniques ensure high purity of the HCl salt. Recycling solvents (e.g., THF, MeOH) and catalysts (e.g., Pd/C) reduces environmental impact.
Challenges and Optimization Opportunities
-
Stereochemical Purity: Minor diastereomers require chromatographic separation, increasing costs.
-
Azide Handling: Sodium azide poses safety risks; alternative routes using Mitsunobu or Staudinger reactions warrant exploration.
-
Salt Hygroscopicity: The HCl salt may require specialized packaging to prevent moisture uptake.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization of (8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl?
- Methodology : Use a combination of gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., 5%-phenyl-methylpolysiloxane) and X-ray crystallography to resolve stereochemical ambiguities. GC-MS can identify fragmentation patterns (e.g., m/z 154.1665 for the base compound), while X-ray analysis confirms fused-ring conformations and substituent positions . For 3D structural visualization, employ computational tools like Java-based viewers with 2D Mol or 3D SD files .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Adopt Category 4 safety protocols (EU-GHS/CLP) for acute toxicity (oral, dermal, inhalation). Use nitrile gloves, chemical-resistant lab coats, and fume hoods. Contaminated clothing must be removed immediately and disposed of as hazardous waste. Emergency procedures should include access to eyewash stations and ventilation systems .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodology : Employ reverse-phase HPLC with UV detection (λ = 210–280 nm) and cross-validate with retention index (RI) data from polar/non-polar GC columns. For example, compare experimental RI values against NIST reference data (e.g., RI = 1420 on a non-polar column) to detect impurities or stereoisomers .
Advanced Research Questions
Q. How do conformational dynamics of the fused pyrrolidine-pyrazinone system influence reactivity?
- Methodology : Analyze crystal structures (e.g., via Cambridge Structural Database) to identify planarity restrictions in the hexahydropyrimidine moiety. Computational modeling (DFT or MD simulations) can predict steric hindrance effects on nucleophilic substitution or ring-opening reactions. Experimental validation via temperature-dependent NMR studies (e.g., NOESY for spatial proximity) is advised .
Q. What strategies optimize the synthesis of derivatives with substituted aryl groups?
- Methodology : Use condensation reactions (e.g., 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene under azeotropic conditions) to introduce aromatic substituents. Catalytic systems like Lewis acids (e.g., ZnCl₂) enhance regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate products via column chromatography .
Q. How can contradictory spectral data (e.g., GC-MS vs. NMR) be resolved for this compound?
- Methodology : Reconcile discrepancies by standardizing ionization conditions in GC-MS (e.g., electron impact at 70 eV) and confirming solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃). Cross-reference with NIST’s mass spectral library and computational predictions (e.g., ACD/Labs) for fragment ion assignments .
Q. What intermolecular interactions dominate in the solid-state packing of this compound?
- Methodology : Perform X-ray diffraction to identify π-π stacking (e.g., between phenyl substituents) and hydrogen-bonding networks (e.g., N–H···O=C). Compare packing coefficients with related bicyclic lactams to assess stability under thermal stress .
Q. How do structural modifications (e.g., alkylation) affect biological activity in related pyrrolopyrazine derivatives?
- Methodology : Synthesize analogs (e.g., 3-isobutyl-substituted derivatives) and evaluate via in vitro assays (e.g., antimicrobial activity against Gram-positive bacteria). Use SAR models to correlate logP values (from HPLC) with membrane permeability .
Q. What theoretical frameworks guide the design of experiments for studying this compound’s metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
